

Synthesis of Apo-Enterobactin Analogues for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

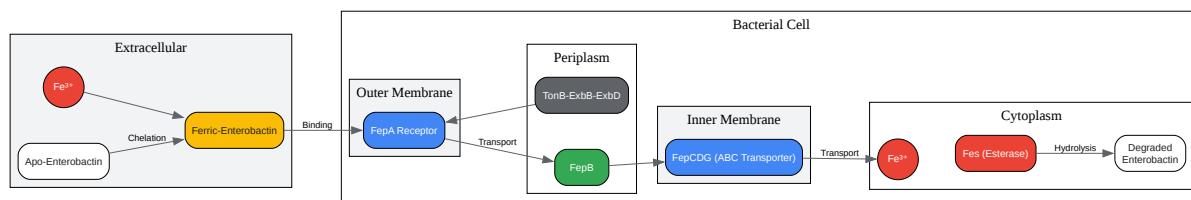
Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B10823476

[Get Quote](#)

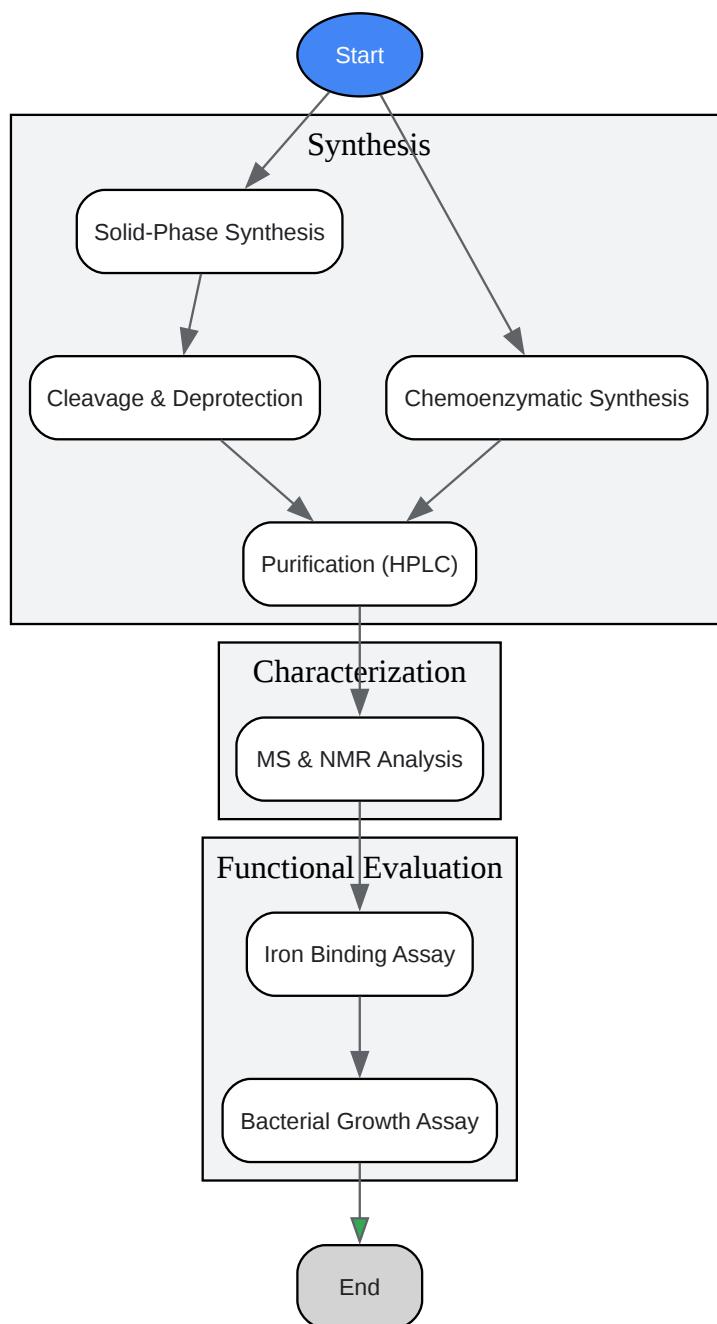
For Researchers, Scientists, and Drug Development Professionals


Introduction

Enterobactin is a high-affinity siderophore produced by many Gram-negative bacteria, such as *Escherichia coli*, to scavenge ferric iron (Fe^{3+}) from the host environment.^{[1][2]} With an exceptionally high affinity for ferric iron ($K = 10^{52} M^{-1}$), enterobactin plays a critical role in bacterial survival and virulence by facilitating iron acquisition in iron-limited conditions.^{[2][3]} The specific recognition and transport of the ferric-enterobactin complex by bacterial outer membrane receptors make this pathway an attractive target for the development of novel antimicrobial strategies.^[4] One such strategy is the "Trojan horse" approach, where antimicrobial agents are conjugated to enterobactin analogues to gain entry into bacterial cells.

This document provides detailed application notes and protocols for the synthesis of **apo-enterobactin** analogues, which are crucial tools for research in microbiology, medicinal chemistry, and drug development. These analogues can be used to probe the mechanisms of siderophore-mediated iron uptake, develop novel therapeutic agents, and create advanced drug delivery systems. The protocols outlined below cover both solid-phase and chemoenzymatic synthesis methods, providing researchers with versatile options for producing these valuable compounds.

Signaling Pathway and Experimental Workflow


The enterobactin-mediated iron acquisition pathway is a multi-step process. Under iron-limiting conditions, bacteria synthesize and secrete enterobactin. Extracellularly, enterobactin chelates ferric iron, and the resulting ferric-enterobactin complex is recognized by a specific outer membrane receptor, FepA. The complex is then transported across the outer membrane in an energy-dependent process involving the TonB-ExbB-ExbD complex. Once in the periplasm, the complex is bound by the periplasmic protein FepB and transported across the inner membrane by the FepCDG ATP-binding cassette (ABC) transporter. Finally, in the cytoplasm, the iron is released from enterobactin through hydrolysis of the siderophore backbone by the ferric enterobactin esterase (Fes).

[Click to download full resolution via product page](#)

Figure 1: Enterobactin-mediated iron acquisition pathway in Gram-negative bacteria.

The synthesis of **apo-enterobactin** analogues can be approached through various methods, with solid-phase synthesis and chemoenzymatic synthesis being prominent. The general workflow for producing and evaluating these analogues is depicted below.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the synthesis and evaluation of **apo-enterobactin** analogues.

Quantitative Data Summary

The following tables summarize key quantitative data for enterobactin and its analogues.

Compound	Synthesis Method	Overall Yield (%)	Reference
Enterobactin Analogue (EntKL)	Iterative Assembly (14 steps)	3	
Biscatechol Analogue 2	Solid-Phase Synthesis	Modest	

Table 1: Synthesis Yields of Selected Enterobactin Analogues

Compound	Iron Binding Affinity (Kd or pM)	Method	Reference
Ferric Enterobactin	Kd \leq 100 nM	Binding Assay	
Ferric Enantioenterobactin	Kd \approx 20 nM	Binding Assay	
Ferric TRENCAM	Kd \approx 20 nM	Binding Assay	
Enterobactin	pFe = 34.3	-	

Table 2: Iron Binding Affinities of Enterobactin and its Analogues

Compound	Bacterial Strain	Assay Type	Result	Reference
EntKL	E. coli K-12 ΔentA	Growth Recovery	Potent concentration-dependent growth promotion	
EntKL	P. aeruginosa K648 Δpvd/pch	Growth Recovery	Potent concentration-dependent growth promotion	
Biscatechol Analogue 2	C. jejuni NCTC 11168	Growth Recovery	Provides ferric iron with equal or greater efficiency than enterobactin	

Table 3: Biological Activity of Selected Enterobactin Analogues

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Enterobactin Analogue

This protocol describes a general method for the solid-phase synthesis of enterobactin analogues, adapted from published procedures.

Materials:

- 2-Chlorotriptyl chloride resin
- Fmoc-L-Dap(Alloc)-OH
- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- Methanol (MeOH)

- N,N-Dimethylformamide (DMF)
- 4-Methylpiperidine in DMF
- 2,3-Bis(benzyl)benzoic acid
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- Tetrakis(triphenylphosphine)palladium(0)
- Phenylsilane
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Cold diethyl ether

Procedure:

- Resin Preparation and First Amino Acid Coupling: a. Swell the 2-chlorotriyl chloride resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 20-30 minutes at room temperature with gentle agitation. b. In a separate vial, dissolve Fmoc-L-Dap(Alloc)-OH (1.5 eq) in anhydrous DCM and add DIPEA (5.0 eq). c. Drain the DCM from the swelled resin and add the amino acid/DIPEA solution to the resin. Shake the reaction mixture for 1-2 hours at room temperature. d. To cap any unreacted sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30 minutes.
- Fmoc Deprotection: a. Wash the resin with DMF (3x) and DCM (3x). b. Add a solution of 20% 4-methylpiperidine in DMF to the resin and shake for 10-20 minutes to remove the Fmoc protecting group. c. Wash the resin with DMF (5x) and DCM (3x).
- Coupling of Catechol Moiety: a. In a separate vial, pre-activate 2,3-Bis(benzyl)benzoic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes. b. Add the activated solution to the deprotected resin-bound peptide and shake for 1-2 hours at room temperature. c. Wash the resin with DMF (3x) and DCM (3x).

- Alloc Deprotection: a. Wash the resin with anhydrous DCM. b. Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM. Shake for 30 minutes at room temperature.
- Iterative Coupling (for longer analogues): a. Repeat steps 2-4 to couple additional amino acid and catechol units as desired.
- Cleavage from Resin and Final Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5). c. Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude product by adding cold diethyl ether. Centrifuge to pellet the product and wash with ether. f. Dry the crude product under vacuum.
- Purification: a. Purify the final product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Chemoenzymatic Synthesis of a Functionalized Enterobactin Analogue

This protocol outlines a one-pot chemoenzymatic synthesis of a functionalized monoglucosylated enterobactin (MGE) analogue.

Materials:

- Enterobactin precursors (DHBA and L-Serine) or enterobactin
- UDP-Glucose
- MgCl₂
- TCEP-HCl
- Tris buffer (pH 7.5)
- Purified enzymes: Glucosyltransferase (e.g., IroB), EntE, EntB, EntF
- Functionalizing reagent (e.g., an azide or alkyne for click chemistry)

- Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)

Procedure:

- Enzymatic Synthesis: a. In a reaction vessel, combine 500 μ M enterobactin (or its precursors), 3 mM UDP-Glucose, 5 mM MgCl₂, and 2.5 mM TCEP-HCl in 75 mM Tris buffer (pH 7.5). b. Add the purified enzymes: 1 μ M of the glucosyltransferase and appropriate concentrations of EntE, EntB, and EntF. c. Incubate the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC-MS.
- Chemical Functionalization: a. Upon completion of the enzymatic reactions, add the functionalizing reagent to the mixture. b. If performing a click chemistry reaction, add the copper(I) catalyst components. Stir the reaction mixture at room temperature for 12-24 hours.
- Purification: a. Purify the final functionalized enterobactin conjugate using preparative HPLC.

Protocol 3: Determination of Iron(III) Binding Affinity

This protocol describes a spectrophotometric titration method to determine the iron-binding affinity of a synthesized enterobactin analogue.

Materials:

- Synthesized **apo-enterobactin** analogue
- Suitable buffer (e.g., MES, HEPES) at constant ionic strength
- Standardized FeCl₃ solution
- UV-Vis spectrophotometer

Procedure:

- Solution Preparation: a. Prepare a solution of the enterobactin analogue in the chosen buffer.
- Titration: a. Titrate the ligand solution with the standardized FeCl₃ solution.

- Data Acquisition: a. Record the UV-Vis absorbance spectrum after each addition of the iron solution.
- Data Analysis: a. Analyze the titration data to determine the protonation constants of the ligand. A subsequent titration in the presence of a known concentration of Fe(III) allows for the determination of the iron-binding constants.

Protocol 4: Bacterial Growth Recovery Assay

This assay determines the ability of an enterobactin analogue to promote the growth of a siderophore-deficient bacterial strain under iron-limiting conditions.

Materials:

- Siderophore-deficient bacterial mutant strain (e.g., *E. coli* Δ entA)
- Iron-deficient minimal medium (e.g., M9 minimal medium)
- Synthesized enterobactin analogue
- Enterobactin (positive control)
- 96-well microplate
- Plate reader for measuring optical density (OD₆₀₀)

Procedure:

- Bacterial Culture Preparation: a. Grow an overnight culture of the bacterial strain in a standard rich medium. b. Pellet the cells by centrifugation and wash twice with sterile iron-deficient M9 medium. c. Resuspend the final pellet in iron-deficient M9 medium and adjust the OD₆₀₀ to a starting value of approximately 0.05.
- Assay Setup: a. In a 96-well microplate, add the iron-deficient M9 medium to each well. b. Add varying concentrations of the test enterobactin analogue (pre-complexed with iron) to the wells. c. Include a positive control (enterobactin) and a negative control (no siderophore). d. Inoculate each well with the prepared bacterial suspension to a final starting OD₆₀₀ of ~0.005.

- Incubation and Growth Monitoring: a. Incubate the plate at 37°C with shaking. b. Monitor bacterial growth over 24-48 hours by measuring the OD₆₀₀ at regular intervals.

Characterization of Apo-Enterobactin Analogues

The synthesized analogues should be thoroughly characterized to confirm their identity and purity.

- Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized analogue.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the analogue and confirm the presence of key functional groups.

Conclusion

The synthesis of **apo-enterobactin** analogues provides researchers with powerful tools to investigate bacterial iron acquisition and to develop novel antimicrobial strategies. The protocols and data presented in this document offer a comprehensive resource for the synthesis, characterization, and functional evaluation of these important compounds. The versatility of solid-phase and chemoenzymatic synthesis methods allows for the creation of a wide range of analogues with tailored properties for various research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile and Versatile Chemoenzymatic Synthesis of Enterobactin Analogues and Applications in Bacterial Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Synthesis of Apo-Enterobactin Analogues for Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10823476#synthesis-of-apo-enterobactin-analogues-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com